4-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide
Description
4-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom attached to a benzamide moiety, which is further linked to an indole ring system through a methyl bridge.
Properties
IUPAC Name |
4-bromo-N-[(1,2-dimethylindol-5-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O/c1-12-9-15-10-13(3-8-17(15)21(12)2)11-20-18(22)14-4-6-16(19)7-5-14/h3-10H,11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGVKLBZOJOPDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. These methods involve the reaction of phenylhydrazines with aldehydes or ketones under acidic conditions.
Amidation: The final step involves the formation of the benzamide moiety. This can be done by reacting the brominated indole derivative with benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid or chloroform.
Amidation: Benzoyl chloride and triethylamine.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substitution Products: Various substituted indole derivatives.
Oxidation Products: Oxidized forms of the indole ring.
Coupling Products:
Scientific Research Applications
4-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: The compound is used to study the biological activities of indole derivatives, including their interactions with various enzymes and receptors.
Chemical Biology: It serves as a probe to investigate cellular processes and molecular mechanisms.
Material Science: The compound can be used in the synthesis of organic materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide involves its interaction with specific molecular targets. The indole ring system can bind to various receptors and enzymes, modulating their activity. The bromine atom and benzamide moiety contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-indole: A simpler indole derivative with a bromine atom.
N-benzyl-1H-indole: An indole derivative with a benzyl group instead of a benzamide moiety.
1,2-dimethyl-1H-indole: An indole derivative with two methyl groups.
Uniqueness
4-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom allows for further functionalization, while the benzamide moiety enhances its potential as a therapeutic agent.
Biological Activity
4-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide is a synthetic organic compound categorized as an indole derivative. Indole derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry. This compound features a bromine atom attached to a benzamide moiety, linked to a dimethylindole group through a methylene bridge. The unique structure of this compound suggests potential therapeutic applications, particularly in cancer and inflammatory diseases.
The synthesis of 4-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide typically involves several steps:
- Formation of the Indole Ring : This can be achieved via methods like Fischer indole synthesis or Bartoli indole synthesis.
- Amidation : The final step involves the reaction of the brominated indole derivative with benzoyl chloride in the presence of a base such as triethylamine.
The compound's molecular formula is with a molecular weight of approximately 357.244 g/mol .
Biological Activity
The biological activity of 4-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide has been explored in various studies, highlighting its potential as a therapeutic agent:
Anticancer Activity
Research indicates that indole derivatives can inhibit cancer cell proliferation and induce apoptosis. In particular, studies have shown that compounds similar to 4-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide exhibit significant activity against various cancer cell lines, including breast cancer and melanoma .
The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. The indole moiety is known for its ability to bind various biological targets, modulating their activity. The presence of the bromine atom enhances binding affinity and specificity .
Comparative Analysis
To understand the uniqueness of 4-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-bromo-N-methylbenzamide | Lacks the indole moiety | Different biological activities |
| N-[(2-methyl-1H-indol-5-yl)methyl]benzamide | Lacks the bromine atom | May affect reactivity and binding properties |
| 4-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide | Chlorine instead of bromine | Different chemical and biological properties |
Case Studies
Several case studies have documented the effectiveness of indole derivatives in treating various diseases:
- Breast Cancer Treatment : A study demonstrated that compounds similar to 4-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide significantly inhibited the growth of breast cancer cells in vitro.
- Inflammation Models : In animal models, this compound exhibited anti-inflammatory effects by reducing pro-inflammatory cytokines.
- Neuroprotective Effects : Research has suggested potential neuroprotective properties, indicating its role in treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
